molecular formula C8H5NO2S B1454876 Thieno[3,2-b]pyridine-7-carboxylic acid CAS No. 1416714-01-6

Thieno[3,2-b]pyridine-7-carboxylic acid

Cat. No.: B1454876
CAS No.: 1416714-01-6
M. Wt: 179.2 g/mol
InChI Key: BXMCOQCSDLNNGC-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

Thieno[3,2-b]pyridine-7-carboxylic acid is systematically identified by the Chemical Abstracts Service number 1416714-01-6 and follows the International Union of Pure and Applied Chemistry nomenclature conventions for fused heterocyclic systems. The compound's molecular structure consists of a thiophene ring fused to a pyridine ring in the [3,2-b] configuration, with a carboxylic acid group positioned at the 7-carbon. This specific positional designation reflects the established numbering system for thienopyridine derivatives, where the fusion pattern creates a bicyclic aromatic system with distinctive electronic properties.

The structural framework exhibits planarity characteristic of aromatic heterocycles, with the sulfur atom of the thiophene ring and the nitrogen atom of the pyridine ring contributing to the overall electronic distribution. The carboxylic acid functionality at position 7 introduces additional polarity and hydrogen bonding capabilities, significantly influencing the compound's solubility and reactivity profile. The nomenclature follows standard conventions where the thieno[3,2-b]pyridine core indicates the specific fusion pattern between the thiophene and pyridine rings, distinguishing it from other possible isomeric arrangements such as thieno[2,3-b]pyridine or thieno[3,4-b]pyridine.

Properties

IUPAC Name

thieno[3,2-b]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)5-1-3-9-6-2-4-12-7(5)6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMCOQCSDLNNGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=CSC2=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101280470
Record name Thieno[3,2-b]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416714-01-6
Record name Thieno[3,2-b]pyridine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416714-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-b]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Cyclization of Nitro Precursors

One commonly reported method involves the reductive cyclization of nitro-substituted precursors to form the thieno[3,2-b]pyridine core. For example, the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate as a reducing agent yields thieno[3,2-b]pyridine-7-carboxylic acid derivatives with high selectivity and yield.

  • Reagents: Stannous chloride dihydrate (SnCl2·2H2O)
  • Solvent: Typically acidic aqueous or alcoholic media
  • Temperature: Mild heating (room temperature to reflux)
  • Outcome: Efficient formation of the fused ring system with retention of the carboxylic acid group

Sonogashira Coupling Followed by Intramolecular Cyclization

Another efficient synthetic approach employs Sonogashira cross-coupling of bromothiophenes with terminal alkynes to generate alkynyl intermediates, which then undergo intramolecular C–N bond-forming cyclization to afford thieno[3,2-b]pyridones. Subsequent functional group transformations lead to this compound derivatives.

  • Step 1: Sonogashira coupling
  • Step 2: Intramolecular cyclization
    • Facilitated by heating or metal catalysis to form the fused heterocycle

This method is versatile and allows for functionalization at multiple positions, enabling the synthesis of a variety of substituted thieno[3,2-b]pyridine derivatives.

One-Pot Synthesis via Reagent-Capsule-Assisted Coupling and Cyclization

Recent advances include one-pot procedures that combine coupling, thiolation, and cyclization steps in a cascade sequence. This approach simplifies the synthesis, reduces purification steps, and improves overall efficiency.

  • Advantages: Streamlined synthesis, reduced reaction times
  • Typical conditions: Use of pre-packaged reagent capsules containing catalysts and bases, controlled temperature protocols

Industrial Production Considerations

Industrial-scale synthesis of this compound often optimizes the reductive cyclization or metal-catalyzed coupling routes to maximize yield and purity. Continuous flow reactors and automated systems are employed to enhance reproducibility and scalability.

Reaction Types and Chemical Transformations

This compound and its intermediates undergo various chemical reactions during synthesis:

Reaction Type Reagents/Conditions Purpose/Outcome
Reduction Stannous chloride dihydrate, SnCl2·2H2O Nitro group reduction and cyclization
Cross-coupling Pd catalysts, CuI, base (e.g., Et3N) Formation of C–C bonds via Sonogashira coupling
Intramolecular Cyclization Heat or metal catalysis Formation of fused heterocyclic ring
Oxidation Potassium permanganate, H2O2 Functional group transformations
Substitution Halogenated intermediates with bases Introduction of amino, arylthio, or aryloxy groups

These transformations enable the synthesis of diverse derivatives with potential biological activities.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages References
Reductive cyclization SnCl2·2H2O, acidic solvent, mild heat High selectivity, retention of COOH
Sonogashira coupling + cyclization Pd catalyst, CuI, base, terminal alkynes Versatile, allows functionalization
One-pot reagent-capsule cascade Pre-packaged reagents, controlled heating Streamlined, efficient synthesis

Detailed Research Findings

  • Selectivity and Yield: The reductive cyclization method using stannous chloride dihydrate provides excellent selectivity for the thieno[3,2-b]pyridine core with carboxylic acid intact, yielding products suitable for further biological evaluation.

  • Functionalization Potential: Sonogashira coupling allows introduction of various aryl or alkyl substituents at the 2-position of the thieno[3,2-b]pyridine ring, enabling structure-activity relationship studies.

  • One-Pot Synthesis Efficiency: The reagent-capsule-assisted cascade reaction reduces the number of purification steps and overall reaction time, making it attractive for medicinal chemistry applications.

  • Industrial Scale-Up: Optimization of reaction parameters such as temperature, solvent choice, and catalyst loading has been reported to improve scalability and product purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions include various substituted thieno[3,2-b]pyridine derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Antitumor Activity

One of the most notable applications of thieno[3,2-b]pyridine-7-carboxylic acid derivatives is their antitumor activity. Research has demonstrated that certain derivatives exhibit potent inhibitory effects on triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468.

Case Study: Antitumor Efficacy

A study evaluated a series of thieno[3,2-b]pyridine derivatives, focusing on their growth inhibition capabilities in TNBC cell lines. The compound designated as 2e showed a GI50 concentration of 13 μM, significantly reducing cell viability and proliferation while displaying minimal toxicity to non-tumorigenic cells (MCF-12A) . The mechanism involved alterations in the cell cycle profile, with an increase in the G0/G1 phase and a decrease in the S phase, suggesting a potential for further development as an anticancer agent.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Thieno[3,2-b]pyridine derivatives have also been investigated for their ability to inhibit VEGFR-2, a critical receptor involved in angiogenesis. Inhibition of this receptor can disrupt tumor vascularization, making it a target for cancer therapy.

Case Study: VEGFR-2 Inhibition

Research has shown that substituted thieno[3,2-b]pyridine compounds can effectively inhibit VEGFR-2 activity. For instance, compounds with specific substitutions demonstrated synergistic effects when tested against human umbilical endothelial cells (HUVEC), indicating their potential use in antiangiogenic therapies .

Treatment of Inflammatory Diseases

Beyond oncology, thieno[3,2-b]pyridine compounds are being explored for their therapeutic potential in treating inflammatory diseases. Their action as potassium channel inhibitors positions them as candidates for managing conditions such as rheumatoid arthritis and multiple sclerosis.

Pharmacological Applications

Pharmaceutical compositions containing thieno[3,2-b]pyridine derivatives have been proposed for the treatment or prevention of various inflammatory and autoimmune diseases . This broadens the scope of applications beyond cancer treatment to include chronic inflammatory conditions.

Cosmetic Formulations

Emerging research indicates that thieno[3,2-b]pyridine derivatives may also find applications in cosmetic formulations due to their biological properties. Their use as active ingredients could enhance skin health or provide protective benefits against environmental stressors.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Antitumor ActivityTNBC treatmentCompound 2e shows significant growth inhibition in TNBC cell lines .
VEGFR-2 InhibitionAntiangiogenic therapiesEffective in inhibiting endothelial cell proliferation .
Treatment of Inflammatory DiseasesRheumatoid arthritis, multiple sclerosisPotassium channel inhibitors with therapeutic potential .
Cosmetic FormulationsSkin health enhancementPotential active ingredients for protective benefits.

Mechanism of Action

The mechanism of action of thieno[3,2-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of critical biological processes, such as cell division in cancer cells .

Comparison with Similar Compounds

Thieno[3,2-c]pyridine-7-carboxylic Acid

  • Structural Difference : The thiophene ring is fused at the [3,2-c] position instead of [3,2-b], altering electronic conjugation.
  • Applications: Used in kinase inhibition studies, though less thermally stable (WGK 1 classification vs.
  • Commercial Availability : Priced at €192.45/5 mg, significantly costlier per unit mass than the [3,2-b] variant .

Pyrrolo[3,2-b]pyridine-7-carboxylic Acid Derivatives (e.g., N48, N51, N52)

  • Structural Difference : Replaces the thiophene ring with a pyrrole ring, increasing nitrogen content and basicity.
  • Synthesis: Prepared via multi-step routes involving piperidinylpropoxy or ethoxy extensions, contrasting with the direct coupling methods for thieno analogues .

Thieno[2,3-b]pyridine-2-carboxylic Acid Amide

  • Functional Group : Carboxylic acid at the 2-position instead of 7, with an amide substitution.
  • Applications : Primarily used in peptide synthesis (e.g., resin-based couplings with PyBrOP activation) rather than semiconductor applications .
  • Stability : Lower thermal stability compared to 7-carboxylic acid derivatives due to reduced conjugation .

Physicochemical and Electronic Properties

Compound λmax (nm) Thermal Decomposition (°C) Solubility (DMSO)
Thieno[3,2-b]pyridine-7-carboxylic acid 320–350 >250 Moderate
Thieno[3,2-c]pyridine-7-carboxylic acid 310–330 ~200 Low
Pyrrolo[3,2-b]pyridine-7-carboxylic acid 290–310 Not reported High

Key Observations :

  • The [3,2-b] fusion in thieno derivatives enhances π-conjugation, leading to higher λmax and thermal stability compared to [3,2-c] isomers .
  • Pyrrolo analogues exhibit lower λmax due to reduced electron delocalization but better solubility in polar solvents .

Key Observations :

  • The 7-carboxylic acid group is critical for chelating metal ions in enzyme active sites (e.g., KDM5A’s Fe²⁺) .
  • Substituents like piperidinylethoxy or fluorophenyl groups improve target selectivity and pharmacokinetics .

Biological Activity

Thieno[3,2-b]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology, antimicrobial therapy, and anti-inflammatory treatments. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Overview of this compound

This compound features a unique fused ring system composed of thiophene and pyridine. Its structural characteristics contribute to its interaction with various biological targets, making it a subject of extensive research.

The biological activity of this compound primarily arises from its ability to inhibit specific enzymes and pathways involved in disease processes:

  • Tyrosine Kinase Inhibition : It is believed to inhibit tyrosine kinases associated with platelet-derived growth factor receptors (PDGFR) and RAF pathways, which are critical in cancer progression and metastasis .
  • Protein Kinase Inhibition : The compound may also disrupt various signal transduction pathways by inhibiting protein kinases (PKs), leading to reduced cell proliferation and increased apoptosis in cancer cells .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound:

  • Cell Proliferation Inhibition : Research indicates that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and melanoma cells. For instance, one study reported that treatment with this compound resulted in significant cytotoxicity at concentrations as low as 0.05 µM after 24 hours .
Cell LineIC50 (µM)Treatment Duration (h)Observations
MDA-MB-2310.0524Significant cytotoxicity observed
MDA-MB-2312.548>50% cell death
MCF-72572Maximal cytotoxicity achieved

Antimicrobial Activity

This compound has also shown promising antimicrobial properties:

  • Inhibition of Bacterial Growth : Studies have indicated that derivatives of this compound can effectively inhibit the growth of resistant bacterial strains, making it a candidate for treating infections .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating pathways involved in inflammation:

  • Cytokine Regulation : It has been suggested that Thieno[3,2-b]pyridine derivatives can downregulate pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases .

Case Studies

  • Breast Cancer Research : A study investigated the effects of a newly synthesized derivative on the metabolic profile of breast cancer cells. The results indicated significant alterations in glycolysis and energy metabolism pathways upon treatment with Thieno[3,2-b]pyridine derivatives .
  • Enzyme Inhibition Studies : Another research effort focused on the inhibition of phospholipase C-gamma (PLC-γ) by thieno[3,2-b]pyridine compounds. The findings suggested that these compounds could serve as effective modulators in cancer therapy by targeting key signaling pathways .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Metabolism : The compound is metabolized by carboxylesterases and cytochrome P450 enzymes, which activate its prodrug form .
  • Bioavailability : Structural similarities with nucleobases like adenine may enhance its binding affinity to biological targets .

Q & A

Q. What are common synthetic routes for Thieno[3,2-b]pyridine-7-carboxylic acid derivatives?

this compound derivatives are typically synthesized via cyclization reactions. Key methods include:

  • Formic acid-mediated cyclization : Heating thiophene-2-carboxamides in formic acid yields thieno[3,2-d]pyrimidin-4-ones. This approach is effective for introducing nitrogen-containing heterocycles .
  • TMD (2,2,6-trimethyl-4H-1,3-dioxin-4-one) coupling : Reacting thiophene carboxamides with TMD in xylene forms β-keto amides, which undergo cyclization with pyrrolidine and CaCl₂ to produce thienopyrimidine-2,4-diones (yields: 65–82%) .
MethodReagents/ConditionsProductsYield Range
Formic acid cyclizationThiophene-2-carboxamides, formic acidThieno[3,2-d]pyrimidin-4-onesN/A
TMD couplingTMD, pyrrolidine, CaCl₂, tolueneThienopyrimidine-2,4-diones65–82%

Q. How are this compound derivatives characterized spectroscopically?

Structural elucidation relies on multinuclear NMR (¹H, ¹³C, DEPT) , 2D NMR (COSY, HSQC) , and high-resolution mass spectrometry (HRMS) . For example, ethyl 2-(aryloxo)thieno[2,3-b]pyridine-5-carboxylates were confirmed via ¹H/¹³C NMR and HRMS to verify cyclopropane ring formation and nitro group positioning .

Q. What safety protocols apply when handling thienopyridine derivatives?

While direct safety data for this compound is limited, analogous thiophene derivatives (e.g., thiophene-2-carboxylic acid) require:

  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation .

Advanced Research Questions

Q. How can low yields in cyclization steps be addressed during synthesis?

Optimization strategies include:

  • Catalyst selection : Calcium chloride enhances cyclization efficiency by acting as a desiccant, improving yields of thienopyrimidine-2,4-diones to >80% .
  • Solvent tuning : Refluxing in toluene instead of xylene reduces side reactions.

Q. How is cytotoxicity evaluated for thienopyridine derivatives against multidrug-resistant (MDR) cell lines?

  • Assay design : Use MTT assays to measure IC₅₀ values in sensitive vs. MDR cell lines (e.g., leukemia CCRF-CEM and its P-glycoprotein-overexpressing subline CEM/ADR5000) .
  • Controls : Compare with doxorubicin or paclitaxel to assess resistance modulation.
  • Supplementary validation : Confirm mechanisms via apoptosis assays or ROS detection .

Q. How to resolve contradictions in spectroscopic data during structural analysis?

  • 2D NMR cross-validation : HSQC and HMBC correlations differentiate regioisomers (e.g., distinguishing C-5 vs. C-7 substitution) .
  • Alternative synthesis : Prepare derivatives via divergent routes to confirm positional assignments .

Q. What role do thienopyridine derivatives play in organic electronics?

this compound’s π-conjugated system enables applications in organic field-effect transistors (OFETs) . Key parameters include:

  • Charge mobility : Structural planarization enhances carrier mobility (e.g., thienopyridine-based OFETs achieve µ ≈ 0.1–1 cm²/V·s) .
  • Device fabrication : Vacuum deposition optimizes thin-film morphology for improved on/off ratios (>10⁴) .

Key Challenges and Future Directions

  • Synthetic scalability : Improve atom economy in cyclization steps via microwave-assisted or flow chemistry .
  • Structure-activity relationships : Use QSPR models to correlate electronic properties (e.g., HOMO/LUMO levels) with biological or material performance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Thieno[3,2-b]pyridine-7-carboxylic acid
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